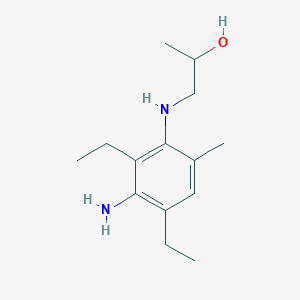![molecular formula C12H17N5O2S B12594510 Acetamide,N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12594510.png)
Acetamide,N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a triazole ring, and a thioether linkage. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- typically involves multi-step organic reactionsThe final step often involves the formation of the thioether linkage under mild conditions using thiol reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isoxazole ring to an isoxazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, isoxazolines, and various substituted triazole derivatives .
Scientific Research Applications
Acetamide, N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Acetamide, N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- involves its interaction with specific molecular targets. The isoxazole and triazole rings can bind to enzyme active sites, inhibiting their activity. The thioether linkage may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[(3-acetyl-5-isoxazolyl)methyl]-: Similar structure but lacks the triazole ring.
N4-Acetylsulfamethoxazole: Contains an isoxazole ring but differs in other functional groups
Uniqueness
The uniqueness of Acetamide, N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C12H17N5O2S |
|---|---|
Molecular Weight |
295.36 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C12H17N5O2S/c1-7(2)11-14-15-12(17(11)4)20-6-10(18)13-9-5-8(3)19-16-9/h5,7H,6H2,1-4H3,(H,13,16,18) |
InChI Key |
HBDFUZPCOMOZNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)-](/img/structure/B12594437.png)

![Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate](/img/structure/B12594443.png)
![1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol](/img/structure/B12594444.png)





![4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid](/img/structure/B12594484.png)

![Butanoic acid, 3-[methyl[(1S)-1-phenylethyl]amino]-, methyl ester, (3S)-](/img/structure/B12594487.png)

